molecular formula C15H14F3NO3S B4310010 N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B4310010
M. Wt: 345.3 g/mol
InChI Key: UGAHOVFXPHVCNY-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 696632-72-1; molecular formula: C₁₅H₁₄F₃NO₃S) is a sulfonamide derivative characterized by a phenoxyethylamine substituent and a trifluoromethyl group at the 3-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive sulfonamides, such as celecoxib derivatives and kinase inhibitors .

Properties

IUPAC Name

N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c16-15(17,18)12-5-4-8-14(11-12)23(20,21)19-9-10-22-13-6-2-1-3-7-13/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAHOVFXPHVCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to structurally related sulfonamides to highlight substituent effects on bioactivity:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Target/Activity Evidence Source
N-(2-Phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide Phenoxyethylamine, 3-CF₃ 345.335 Not explicitly stated
N-Ethylcarbamothioyl-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide Thiourea group, pyrazole ring 468.43 Anticancer (NIH-60 cell line)
N-[2-(Diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide Diethylaminoethyl group 324.36 Unknown (structural analog)
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Chloro, methoxy, heterocyclic substituents 412.89 Unknown (structural diversity)
Celecoxib derivatives (e.g., 1a) Sulfonylthiourea, 4-methylphenyl-pyrazole ~450–500 Anti-inflammatory, analgesic

Structural Insights :

  • Phenoxyethyl vs.
  • Trifluoromethyl Group : Ubiquitous in analogs (e.g., ), this group improves metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
  • Heterocyclic Modifications: Compounds with pyrazole () or thiazolidinone () rings exhibit distinct bioactivity profiles, suggesting substituent-dependent target engagement.
Pharmacological and Biochemical Comparisons
  • Anticancer Activity: The NIH-tested compound 1a (IC₅₀ ~1–10 µM) showed broad-spectrum cytotoxicity against 60 cancer cell lines, attributed to its sulfonylthiourea group, which may chelate metal ions in kinase active sites .
  • Analgesic and Anti-inflammatory Activity: Celecoxib derivatives (e.g., 1a) demonstrated 67.8% inhibition in acetic acid-induced writhing tests, surpassing celecoxib itself, likely due to sulfonylthiourea-mediated COX-2 inhibition . The target compound’s phenoxyethyl group may mimic COX-2 pharmacophores but requires validation.
  • Synthetic Accessibility: The target compound’s synthesis likely follows standard sulfonylation protocols (e.g., reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine) , similar to analogs in . Yields for complex analogs (e.g., compound 7b in ) reach 95% using optimized coupling conditions, suggesting scalability for structure-activity relationship (SAR) studies.
Physicochemical and Pharmacokinetic Properties
Property This compound Celecoxib Derivative (1a) VEGFR-2 Inhibitor (19)
LogP (Predicted) ~3.5 ~4.0 ~2.8
Solubility (mg/mL) Moderate (organic solvents) Low High (polar groups)
Metabolic Stability High (CF₃ group) Moderate High
Plasma Protein Binding ~90% ~95% ~85%

Key Observations :

  • The trifluoromethyl group universally enhances metabolic stability across analogs.
  • Polar substituents (e.g., sulfonylthiourea in ) reduce LogP but may compromise blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be ensured?

  • Methodology :

  • Core Synthesis : React 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions (e.g., NaOH or Et3_3N) in anhydrous dichloromethane at 0–5°C. Monitor completion via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via 1^1H/13^13C NMR and HPLC .
    • Key Challenges : Competitive side reactions (e.g., over-alkylation) require strict temperature control.

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Techniques :

  • Spectroscopy : 1^1H/13^13C NMR for functional group confirmation; FT-IR for sulfonamide (-SO2_2NH-) and trifluoromethyl (-CF3_3) stretches .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation to analyze steric effects of the phenoxyethyl group .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening :

  • Enzyme Inhibition : Test against COX-2 or kynurenine monooxygenase (KMO) using fluorometric assays. IC50_{50} values can guide SAR studies .
  • Cellular Uptake : Measure lipophilicity (logP) via shake-flask method; correlate with membrane permeability in Caco-2 cell models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this sulfonamide derivative?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., phenoxyethyl chain length, CF3_3 position) and compare bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or KMO. Validate with MD simulations (AMBER) .
    • Data Interpretation : Correlate electronic effects (Hammett σ values of substituents) with inhibition potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use internal controls (e.g., celecoxib for COX-2) .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify rapid degradation pathways .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during derivatization?

  • Techniques :

  • In Situ NMR : Monitor real-time reactions (e.g., sulfonamide alkylation) in deuterated solvents .
  • XPS/EDS : Map electronic environments of sulfur (S 2p) and fluorine (F 1s) in solid-state intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
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N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

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